molecular formula C4H8ClN3 B1398630 (1H-Pyrazol-4-yl)methanamine hydrochloride CAS No. 1196153-79-3

(1H-Pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B1398630
CAS No.: 1196153-79-3
M. Wt: 133.58 g/mol
InChI Key: QPTMQARAKZDSPL-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H8ClN3 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1H-Pyrazol-4-yl)methanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the methanamine group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: (1H-Pyrazol-4-yl)methanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is used as a precursor in the synthesis of various bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness: (1H-Pyrazol-4-yl)methanamine hydrochloride is unique due to its specific structure and reactivity

Properties

IUPAC Name

1H-pyrazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMQARAKZDSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725562
Record name 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-79-3
Record name 1H-Pyrazole-4-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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